5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Overview
Description
5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its broad spectrum of biological activities, including antitumor, antibacterial, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-amino-3-cyanopyridine with formamide under high-temperature conditions . Another method involves the use of phosphorus pentoxide and phosphoric acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like phosphorus pentachloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated derivatives.
Scientific Research Applications
5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitumor and antibacterial properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets. It has been shown to inhibit tyrosine kinases and other enzymes involved in cell signaling pathways. This inhibition disrupts cellular processes, leading to its antitumor and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its use in medicinal chemistry as enzyme inhibitors.
Uniqueness
5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 5 and 7 enhance its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-3-6(2)12-8-7(5)9(13)11-4-10-8/h3-4H,1-2H3,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGAGILTAOQBPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419837 | |
Record name | 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1913-72-0 | |
Record name | 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches for preparing 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones?
A1: Two main synthetic approaches are highlighted in the research:
- Cyclocondensation of 2-amino-3-carbethoxy-4,6-dimethylpyridine with methyl-N-aryldithiocarbamates: This method leads to the formation of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones. [, ]
- Reaction of 2-amino-3-carbethoxy-4,6-dimethylpyridine with aryl isothiocyanates: This approach also yields 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones and allows for variation at the 3-position of the pyridopyrimidine scaffold. []
Q2: What is the preferred site of alkylation in 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones?
A2: Research indicates a strong preference for S-alkylation over N-alkylation in 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones. This selectivity is observed under both liquid-liquid and solid-liquid phase transfer conditions using various alkylating agents. []
Q3: Have any biological activities been investigated for these compounds?
A3: Yes, the antibacterial activity of 2-methylthio-6-phenylazo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones has been explored. The synthesis involved reacting a diazotized pyridine derivative with aryl isothiocyanates, followed by cyclization and S-methylation. [] This suggests potential applications for this class of compounds in treating bacterial infections.
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